4-Bromo-2-chloro-6-methylbenzenesulfonamide
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Overview
Description
4-Bromo-2-chloro-6-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is characterized by the presence of bromine, chlorine, and a sulfonamide group attached to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methylbenzenesulfonamide typically involves the sulfonation of 4-Bromo-2-chloro-6-methylbenzene followed by the introduction of the sulfonamide group. The reaction conditions often require the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or amines to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial to optimize the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Bromo-2-chloro-6-methylbenzene: Lacks the sulfonamide group, making it less reactive in biological systems.
4-Bromo-2-chloro-6-methylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide, leading to different chemical properties and reactivity.
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of sulfonamides.
Uniqueness: 4-Bromo-2-chloro-6-methylbenzenesulfonamide is unique due to the presence of both halogen atoms and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
Molecular Formula |
C7H7BrClNO2S |
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Molecular Weight |
284.56 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
PFOCDVJMXDOFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)Cl)Br |
Origin of Product |
United States |
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